N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
CAS No.: 196194-97-5
Cat. No.: VC4051964
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196194-97-5 |
|---|---|
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C10H12N2O4/c1-6-4-10(16-3)9(12(14)15)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) |
| Standard InChI Key | QYVWZBZKJRZMME-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC |
| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC |
Introduction
Synthesis and Reaction Conditions
The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide involves a two-step process beginning with the nitration of 4-methoxy-2-methylacetanilide, followed by acetylation. According to , the final step employs trifluoroacetic acid and sodium nitrite under inert atmospheric conditions at temperatures ranging from 0°C to 20°C, yielding the product with an 89% efficiency. The reaction mechanism proceeds as follows:
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Nitration: Introduction of the nitro group at the para position relative to the methoxy group.
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Acetylation: Protection of the aniline nitrogen using acetic anhydride in acetic acid solvent, followed by recrystallization for purification.
Table 1: Key Synthesis Parameters
The crystalline product is typically isolated as a pale-yellow solid, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .
Structural and Crystallographic Features
X-ray diffraction studies reveal a non-planar molecular geometry due to steric and electronic interactions between substituents. The phenyl ring exhibits torsion angles of 5.1° between the acetamido group and the aromatic plane, while the nitro group adopts a near-orthogonal orientation (30° twist) . Intramolecular hydrogen bonding between the amide N─H and nitro oxygen (N⋯O = 2.636 Å) stabilizes the conformation, as observed in .
Table 2: Structural Comparison with Analogues
The crystal packing of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide forms chains along the101 direction via O─H⋯O interactions (2.718 Å) . This contrasts with its 3-nitro isomer, which exhibits bifurcated hydrogen bonds and greater molecular distortion .
| Feature | Potential Application | Rationale |
|---|---|---|
| Nitro Group | Electrophilic substitution | Facilitates aromatic reactions |
| Methoxy Group | Electron-donating effects | Modulates reactivity |
| Acetamide Moiety | Hydrogen bonding capacity | Biological target interaction |
Comparative Analysis with Structural Analogues
The positional isomerism of nitro groups significantly impacts molecular properties:
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N-(4-Hydroxy-2-nitrophenyl)acetamide: Planar structure with intramolecular H-bonding; higher thermal stability .
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N-(4-Methoxy-3-nitrophenyl)acetamide: Disordered nitro group; forms weaker intermolecular bonds .
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide: Balanced steric effects from methyl and methoxy groups, enabling selective reactivity.
Table 5: Impact of Substituent Position on Properties
| Substituent Position | Planarity | Hydrogen Bond Strength | Reactivity |
|---|---|---|---|
| 2-Nitro | High | Strong (intramolecular) | Moderate |
| 3-Nitro | Low | Weak (intermolecular) | High |
| 5-Nitro | Moderate | Moderate | Selective |
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